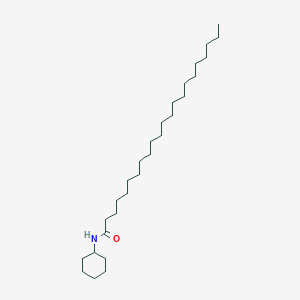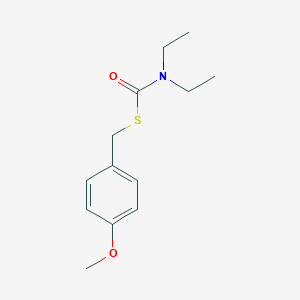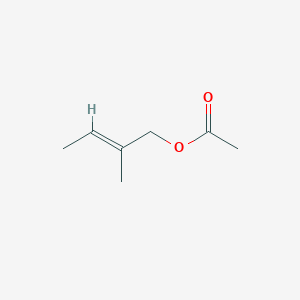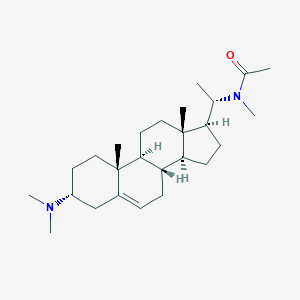
N-Cyclohexyldocosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyldocosanamide, also known as CHDA, is a long-chain amide compound that has gained significant attention in the field of scientific research due to its various potential applications. It is synthesized through a complex process that involves the reaction of cyclohexylamine and docosanoic acid. CHDA has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various research fields. In
Applications De Recherche Scientifique
N-Cyclohexyldocosanamide has been found to have various potential applications in scientific research. One of the most significant applications is in the field of surfactants, where it can be used as an emulsifier and dispersant. It has also been found to have antimicrobial properties and can be used as a preservative in various industries. N-Cyclohexyldocosanamide has been studied for its potential use as a lubricant additive due to its excellent lubricating properties. It has also been found to have potential applications in drug delivery systems and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N-Cyclohexyldocosanamide is not fully understood. However, it is believed to interact with the lipid bilayer of the cell membrane, causing changes in its physical properties. This, in turn, affects the transport of various molecules across the membrane and can lead to changes in cellular function.
Biochemical and Physiological Effects:
N-Cyclohexyldocosanamide has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. N-Cyclohexyldocosanamide has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-Cyclohexyldocosanamide in lab experiments is its unique biochemical and physiological properties. It can be used as an emulsifier and dispersant in various applications, making it a versatile compound. However, the synthesis of N-Cyclohexyldocosanamide is a complex process that requires precise control of the reaction conditions. This can make it challenging to obtain a high yield of the desired product. Additionally, N-Cyclohexyldocosanamide is a relatively new compound, and its properties and potential applications are still being explored.
Orientations Futures
There are several future directions for research on N-Cyclohexyldocosanamide. One area of research is the development of new synthesis methods that can improve the yield of the desired product. Another area of research is the study of N-Cyclohexyldocosanamide's potential applications in drug delivery systems, as well as its use as a corrosion inhibitor. Additionally, further research is needed to fully understand the mechanism of action of N-Cyclohexyldocosanamide and its potential use in treating various diseases.
Conclusion:
In conclusion, N-Cyclohexyldocosanamide is a promising compound that has various potential applications in scientific research. Its unique biochemical and physiological properties make it a versatile compound that can be used in various applications. The synthesis of N-Cyclohexyldocosanamide is a complex process that requires precise control of the reaction conditions. Future research is needed to fully understand the mechanism of action of N-Cyclohexyldocosanamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-Cyclohexyldocosanamide involves the reaction of cyclohexylamine with docosanoic acid in the presence of a catalyst. The reaction takes place in a solvent and requires precise control of the reaction conditions to obtain a high yield of the desired product. The product is then purified through various techniques such as column chromatography and recrystallization to obtain a pure form of N-Cyclohexyldocosanamide.
Propriétés
Numéro CAS |
17427-97-3 |
|---|---|
Nom du produit |
N-Cyclohexyldocosanamide |
Formule moléculaire |
C28H55NO |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
N-cyclohexyldocosanamide |
InChI |
InChI=1S/C28H55NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(30)29-27-24-21-20-22-25-27/h27H,2-26H2,1H3,(H,29,30) |
Clé InChI |
YGGHZTWWVJKFIT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 |
Autres numéros CAS |
17427-97-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)




![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)




